5-Fluoro-2-methoxyisonicotinic acid

Description

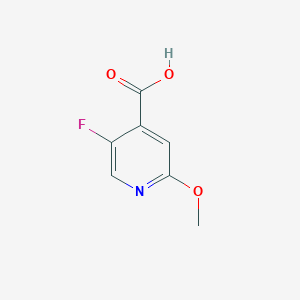

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSDXJOTYUMLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660548 | |

| Record name | 5-Fluoro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-30-1 | |

| Record name | 5-Fluoro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxyisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Methoxyisonicotinic Acid

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted aryl halides, particularly those with electron-withdrawing groups. chemistrysteps.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

In SNAr reactions, fluorine is often an excellent leaving group. masterorganicchemistry.com Its high electronegativity activates the aromatic ring towards nucleophilic attack, and while the carbon-fluorine bond is strong, its cleavage is not the rate-determining step. chemistrysteps.commasterorganicchemistry.com The rate-limiting step is the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The presence of electron-withdrawing groups, like the nitro group, in positions ortho or para to the leaving group further accelerates the reaction by stabilizing the negatively charged intermediate. nih.govacgpubs.org For 5-fluoro-2-methoxyisonicotinic acid, the fluorine atom is positioned for potential displacement by various nucleophiles.

The reactivity in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the high electronegativity of fluorine strongly activates the ring for the initial, rate-determining nucleophilic attack. masterorganicchemistry.com

The methoxy (B1213986) group can also be displaced in nucleophilic aromatic substitution reactions, although it is generally a poorer leaving group than fluorine. researchgate.net The reactivity of the methoxy group is enhanced when the aromatic ring is sufficiently activated by electron-withdrawing groups. In some cases, harsh reaction conditions may be required for its displacement.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The mechanism typically proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation (a Wheland intermediate or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

The directing effects of the substituents on the pyridine ring are crucial in determining the position of electrophilic attack. The fluorine atom is a deactivating group but an ortho-, para-director, while the methoxy group is an activating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects, along with the inherent reactivity of the pyridine ring, will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and sulfonation. mnstate.eduyoutube.com

For instance, in nitration reactions, the nitronium ion (NO2+) is the active electrophile, typically generated from a mixture of nitric acid and sulfuric acid. libretexts.org Halogenation requires a Lewis acid catalyst, such as FeCl3 or AlCl3, to activate the halogen. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used in the synthesis of biaryls, styrenes, and conjugated systems. libretexts.orgclaremont.edu

For this compound, the fluorine atom can serve as the leaving group in a Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups at the 5-position. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base like sodium carbonate or cesium carbonate. youtube.comnih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. wikipedia.orgresearchgate.net It is a highly effective method for the synthesis of alkynyl-substituted aromatic compounds. soton.ac.ukbeilstein-journals.org

In the context of this compound, the fluorine atom can be replaced by an alkynyl group through a Sonogashira coupling. This transformation allows for the introduction of a variety of substituted and unsubstituted alkynes at the 5-position of the pyridine ring. Copper-free Sonogashira protocols have also been developed. beilstein-journals.orgnih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at the C4 position of the pyridine ring is a key functional group that governs a significant portion of the reactivity of this compound. It serves as a handle for a variety of chemical transformations.

Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation, often achieved by reacting the acid with an amine in the presence of a coupling agent. libretexts.org This reaction is crucial for introducing diverse structural motifs and is widely used in medicinal chemistry. nih.gov

Common coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. libretexts.org

Esterification: Similar to amidation, esterification involves the reaction of the carboxylic acid with an alcohol. Acid-catalyzed esterification (Fischer esterification) is a classic method, though often requiring harsh conditions. Milder methods involve the use of coupling agents, analogous to amidation, or conversion to an acyl halide followed by reaction with an alcohol. For instance, the formation of activated esters, such as tetrafluorophenyl (TFP) esters, has been demonstrated with similar nicotinic acid derivatives as a strategy for subsequent conjugation to biomolecules. nih.gov

Table 2: Common Reagents for Amidation and Esterification

| Transformation | Reagent(s) | Conditions |

| Amidation | Amine, DCC or EDC | Mild, room temperature |

| SOCl₂, then Amine | Often requires heating | |

| Esterification | Alcohol, H₂SO₄ (catalytic) | Reflux |

| Alcohol, DCC or EDC | Mild, room temperature | |

| SOCl₂, then Alcohol | Often requires heating |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemguide.co.ukkhanacademy.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uklibretexts.org The reduction would yield (5-fluoro-2-methoxypyridin-4-yl)methanol. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk

In some cases, catalytic hydrogenation can be employed. For example, the reduction of 2,6-dichloropyridine-4-carboxylic acid to piperidine-4-carboxylic acid has been achieved using a platinum catalyst in acetic acid, indicating that under certain conditions, both the carboxylic acid and the pyridine ring can be reduced. researchgate.net

Oxidation: The pyridine ring itself is an electron-deficient system and is generally resistant to oxidation. Further oxidation of the carboxylic acid group is not a typical reaction pathway. The methoxy group's ether linkage is also generally stable to oxidation. Attempts to oxidize the pyridine ring would likely require harsh conditions and could lead to ring-opening or decomposition rather than a controlled transformation. The oxidation of dihydropyridine (B1217469) derivatives to their aromatic pyridine counterparts is a more common transformation, but this is not directly applicable to the already aromatic this compound. wum.edu.pk

Chemo- and Regioselectivity in Complex Derivatization

Chemoselectivity and regioselectivity are critical considerations when performing chemical transformations on a multifunctional molecule like this compound. wikipedia.org The molecule possesses several distinct reactive sites: the carboxylic acid group, the fluorine atom, the methoxy group, and the C-H bonds on the pyridine ring.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when treating the molecule with a nucleophile, the most electrophilic site will react preferentially. The carboxylic acid, especially when activated, is a primary site for nucleophilic attack. Reactions can be directed towards the carboxylic acid group (e.g., amidation, esterification) while leaving the rest of the molecule intact by choosing appropriate reagents and conditions. For example, using a coupling agent for amidation will selectively target the carboxylic acid without affecting the C-F or C-O bonds. Conversely, harsh reducing agents like LiAlH₄ will selectively reduce the carboxylic acid without typically affecting the aryl fluoride (B91410) or ether. libretexts.org

Regioselectivity pertains to the specific position at which a reaction occurs when multiple similar sites are available. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this is most relevant for reactions involving the pyridine ring itself, such as electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The existing substituents further modulate this reactivity. The methoxy group at C2 is an activating, ortho-, para-directing group, while the fluorine at C5 and the carboxylic acid at C4 are deactivating, meta-directing groups. The interplay of these electronic effects makes predicting the outcome of electrophilic substitution complex, though the C3 and C6 positions are the most likely sites for substitution, depending on the reaction conditions.

Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom at the C5 position is a potential site for S_NAr, where it could be displaced by a strong nucleophile. The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group would facilitate such a reaction.

The inherent reactivity of each functional group allows for a degree of control in derivatization. For example, the carboxylic acid can be modified first under mild conditions. Subsequently, the fluorine atom could be targeted for nucleophilic substitution, or a C-H bond could be functionalized through directed metalation or other C-H activation strategies, demonstrating the importance of a planned synthetic sequence to achieve the desired complex derivative.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Fluoro-2-methoxyisonicotinic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR: In the proton NMR spectrum, distinct signals corresponding to the different hydrogen atoms in the molecule are observed. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group. The methoxy protons typically appear as a sharp singlet, while the pyridine (B92270) ring protons exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. youtube.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment. youtube.com The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), a key indicator of direct C-F bonding. The carbonyl carbon of the carboxylic acid group typically resonates at a downfield chemical shift. Quaternary carbons, those without any attached protons, often exhibit signals of lower intensity. youtube.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful technique for its characterization. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org The ¹⁹F NMR spectrum of this compound will show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the pyridine ring. thermofisher.comhuji.ac.il Coupling between the fluorine and adjacent protons (³JFH) can provide further structural confirmation. huji.ac.il The broad chemical shift range in ¹⁹F NMR helps to clearly resolve signals from different fluorine-containing species. thermofisher.comhuji.ac.il

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | Aromatic H: 7.5-8.5 | Doublet, Doublet of doublets | JHH, JHF |

| Methoxy H: ~4.0 | Singlet | ||

| ¹³C | Carbonyl C: 165-175 | Singlet | |

| Aromatic C-F: 150-165 | Doublet | ¹JCF | |

| Aromatic C: 110-150 | Singlet, Doublet | JCC, JCF | |

| Methoxy C: ~55 | Singlet | ||

| ¹⁹F | Aromatic F: -110 to -130 | Multiplet | JFH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions in the solid state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid hydroxyl group, indicative of hydrogen bonding.

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region arising from the pyridine ring.

C-O stretch: Bands associated with the methoxy group and the carboxylic acid C-O bond.

C-F stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. researchgate.net The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-F bond. By comparing the FT-IR and FT-Raman spectra, a more complete vibrational assignment can be achieved. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₇H₆FNO₃) is approximately 172.04045 m/z. uni.lu

In addition to the molecular ion, the mass spectrum will show a characteristic fragmentation pattern. The fragmentation analysis can provide further structural information by identifying the loss of specific neutral fragments, such as H₂O, CO, and CH₃.

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 172.04045 |

| [M+Na]⁺ | 194.02239 |

| [M-H]⁻ | 170.02589 |

| [M+NH₄]⁺ | 189.06699 |

| [M+K]⁺ | 209.99633 |

| [M+H-H₂O]⁺ | 154.03043 |

Chromatographic Techniques (HPLC, LC/MS, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating the target compound from impurities. nih.gov A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be suitable. nih.govnih.gov The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity.

Liquid Chromatography-Mass Spectrometry (LC/MS): Coupling HPLC with a mass spectrometer provides an even more powerful analytical tool. LC/MS allows for the separation of components in a mixture followed by their mass analysis, enabling the identification of impurities with high specificity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller particle size columns, resulting in faster analysis times and improved separation efficiency. nih.gov This technique is particularly useful for resolving closely related impurities. nih.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. nih.gov By diffracting X-rays off a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined. This analysis reveals bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and providing insights into the conformation of the molecule in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound. In a TGA experiment, the mass of a sample is monitored as a function of increasing temperature. The resulting TGA curve provides information about the decomposition temperature of the compound and can indicate the presence of solvates or hydrates if weight loss occurs at lower temperatures. This data is crucial for understanding the compound's stability under thermal stress and for determining appropriate storage and handling conditions.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Methoxyisonicotinic Acid

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Fluoro-2-methoxyisonicotinic acid, DFT calculations would be employed to predict its most stable three-dimensional arrangement of atoms (molecular geometry). These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's stability and reactivity. The calculated vibrational frequencies from DFT can be correlated with experimental infrared and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes of the functional groups present, such as the carboxylic acid, methoxy (B1213986), and fluoro groups.

The Hartree-Fock (HF) method is another foundational quantum mechanical approach. While generally less accurate than DFT for many properties due to its simpler treatment of electron correlation, it serves as a starting point for more advanced "post-HF" methods. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide highly accurate energetic predictions, including reaction energies and activation barriers. For this compound, these methods could be used to precisely calculate its heat of formation and to predict various spectroscopic properties, such as NMR chemical shifts, with a high degree of confidence.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms over time.

This would allow for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. MD simulations are particularly valuable for understanding how the solvent influences the structure and dynamics of the molecule, providing a more realistic picture of its behavior in solution. Such studies on substituted pyrazines and other heterocycles have shown how interactions with solvents like water can affect their stability and conformation. mdpi.com

Reactivity and Mechanism Prediction

Computational methods are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ambeed.com The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be located on the electron-rich pyridine (B92270) ring and methoxy group, while the LUMO would likely be distributed over the carboxylic acid group and the electron-deficient ring positions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen of the pyridine ring as sites of negative potential. The hydrogen atom of the carboxylic acid and areas near the fluorine atom would likely show positive potential, indicating their susceptibility to interaction with nucleophiles. Studies on other carboxylic acids have successfully correlated MEP values with their acidity (pKa).

Transition State Calculations for Reaction Pathways

Transition state theory is a fundamental concept in computational chemistry used to determine the kinetics and mechanisms of chemical reactions. For a molecule like this compound, transition state calculations would be crucial for understanding its reactivity, degradation pathways, and potential synthetic routes.

These calculations involve locating the saddle point on a potential energy surface that connects the reactants and products. This saddle point, the transition state, represents the highest energy barrier that must be overcome for a reaction to proceed. Quantum mechanical methods, particularly Density Functional Theory (DFT), are the standard for such calculations.

Hypothetical Research Table for Transition State Analysis:

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |

| Decarboxylation | DFT (B3LYP/6-31G*) | Data not available |

| Nucleophilic Aromatic Substitution | DFT (M06-2X/def2-TZVP) | Data not available |

| Esterification | DFT (ωB97X-D/cc-pVTZ) | Data not available |

This table illustrates the type of data that would be generated from transition state calculations. The values are placeholders as no specific studies on this compound have been identified.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, QSAR/QSPR studies would be invaluable for predicting its potential applications, for instance in drug discovery or materials science.

The process involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecule. These descriptors are then used to build a mathematical model that can predict the activity or property of interest for new, untested compounds.

Key Molecular Descriptors for QSAR/QSPR of this compound:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, Mulliken charges.

Steric Descriptors: Molecular volume, surface area, ovality.

Topological Descriptors: Connectivity indices, Wiener index.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

While general QSAR/QSPR methodologies are well-established, specific models for this compound have not been reported in the literature.

Studies on Intermolecular Interactions and Aggregation Behavior (e.g., Dimer Formation)

The intermolecular interactions of this compound are critical in determining its solid-state structure, solubility, and melting point. The presence of a carboxylic acid group strongly suggests the potential for hydrogen bonding, leading to the formation of dimers. nih.govmdpi.com The fluorine atom and the methoxy group would also contribute to dipole-dipole and other van der Waals interactions. libretexts.org

Computational studies would typically employ DFT with dispersion corrections (e.g., B3LYP-D3) or Møller-Plesset perturbation theory (MP2) to model these weak interactions. nih.gov The binding energies of different dimer configurations would be calculated to identify the most stable arrangement.

Hypothetical Dimerization Configurations and Calculated Interaction Energies:

| Dimer Configuration | Predominant Interaction | Calculated Interaction Energy (kcal/mol) |

| Carboxylic Acid Head-to-Head | Hydrogen Bonding (O-H···O) | Data not available |

| Stacked | π-π Stacking | Data not available |

| T-shaped | C-H···π Interaction | Data not available |

This table represents a theoretical analysis of dimer formation. Specific energetic data for this compound is not available.

Analysis of Non-Linear Optical (NLO) Properties

Organic molecules with donor and acceptor groups can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. For this compound, the methoxy group can act as an electron-donating group and the carboxylic acid and the fluorinated pyridine ring as electron-withdrawing moieties.

Computational analysis of NLO properties involves calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ) using quantum chemical methods. Time-dependent DFT (TD-DFT) is a common approach for these calculations.

Calculated NLO Properties (Theoretical):

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | Data not available |

| Mean Polarizability | <α> | Data not available |

| First Hyperpolarizability | β | Data not available |

The values in this table are illustrative of what a computational NLO study would produce. No such data has been published for this compound.

Applications of 5 Fluoro 2 Methoxyisonicotinic Acid As a Key Synthetic Building Block

Role in Pharmaceutical Synthesis and Drug Discovery

5-Fluoro-2-methoxyisonicotinic acid has emerged as a valuable building block in the design and synthesis of novel pharmaceutical agents. Its unique structural features, including the fluorine atom and the methoxy-substituted pyridine (B92270) ring, contribute to desirable pharmacokinetic and pharmacodynamic properties in drug candidates.

Scaffold for Novel Therapeutic Agents

The pyridine ring, a common motif in pharmaceuticals, provides a versatile framework for further chemical modifications, allowing for the fine-tuning of a compound's properties. The methoxy (B1213986) group can also influence the electronic and steric characteristics of the molecule, further contributing to its biological activity. The use of such fluorinated building blocks is a key strategy in the development of new therapeutic agents. guidechem.com Natural products and their derivatives often serve as excellent starting points for the development of new drugs, and the introduction of moieties like this compound can lead to highly cytotoxic agents against tumor cells. mdpi.comnih.gov

Precursor for Bioactive Heterocyclic Systems (e.g., Pyrazolo[3,4-b]quinolinones)

This compound serves as a crucial precursor for the synthesis of complex heterocyclic systems with significant biological activity. One notable example is its use in the preparation of pyrazolo[3,4-b]quinolinones. These compounds are of interest in cancer research due to their potential to act as anticancer agents. The synthesis of such complex molecules often involves multi-step reactions where the isonicotinic acid derivative provides a key structural component. The pyrazolo[4,3-f]quinoline skeleton, for instance, has been investigated for its potential as a source of anticancer drugs. mdpi.com

Fluorinated Analogues in Medicinal Chemistry Programs

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to create analogues with improved properties. tandfonline.comeurekaselect.com this compound is an ideal starting material for generating a series of fluorinated analogues. By systematically modifying other parts of the molecule while retaining the fluorinated pyridine core, medicinal chemists can explore structure-activity relationships (SAR) and optimize a compound's therapeutic index. This approach has been successfully applied in the development of various classes of drugs, including those targeting cancer. researchgate.net

The strategic incorporation of fluorine can lead to:

Enhanced Potency: As previously mentioned, fluorine can increase binding affinity. nih.gov

Improved Selectivity: Fluorine substitution can alter the shape and electronic distribution of a molecule, leading to more specific interactions with the intended target over off-targets.

Utility in Agrochemical Development

The principles that make this compound valuable in pharmaceuticals also extend to the development of modern agrochemicals. The inclusion of fluorine and heterocyclic moieties is a common feature in many successful crop protection products. nih.gov

Herbicides and Fungicides

Carboxylic acid derivatives are widely found in compounds with proven bioactivities, including herbicides. bohrium.com The structural motifs present in this compound can be incorporated into new herbicidal or fungicidal candidates. The fluorine atom can enhance the efficacy and metabolic stability of these agents in the target pests and in the environment. For example, several modern fungicides with novel modes of action contain fluorine. nih.gov

Insecticides and Plant Growth Regulators

Similarly, in the field of insecticide development, the unique properties of fluorinated compounds are leveraged to create more effective and selective products. The pyridine scaffold is a key component in several classes of insecticides. By using this compound as a starting material, chemists can design novel insecticides with potentially improved performance and a more favorable environmental profile. The development of new agrochemicals is crucial to address the challenges of food production and pest management. bohrium.com

Applications in Material Science and Advanced Functional Materials

The exploration of this compound in material science is an area with considerable potential, though specific published studies are scarce. The combination of its functional groups suggests its suitability for creating novel polymers and metal-organic frameworks with tailored properties.

Precursors for Polymeric Materials

There is currently a lack of specific research detailing the use of this compound as a monomer for the synthesis of polymeric materials. However, the broader class of pyridinecarboxylic acids, including isonicotinic acid, has been investigated for the preparation of polyesters and polyamides. These polymers can exhibit interesting thermal and mechanical properties. The presence of the fluorine and methoxy groups on the pyridine ring of this compound could impart unique characteristics to resulting polymers, such as increased thermal stability, altered solubility, and modified electronic properties. The development of functional polymers often involves the incorporation of monomers with specific functionalities to achieve desired material characteristics.

Ligands for Metal Complexes in Catalysis and Sensing

Isonicotinic acid and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These metal complexes have found applications in catalysis and as sensing materials. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of discrete coordination complexes or extended metal-organic frameworks (MOFs).

The introduction of a fluorine atom and a methoxy group to the isonicotinic acid backbone, as in this compound, can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity and sensing capabilities of its metal complexes. The electron-withdrawing nature of the fluorine atom can affect the Lewis acidity of the metal center in a resulting complex, which is a critical factor in many catalytic reactions.

While no specific studies on the catalytic or sensing applications of metal complexes derived from this compound have been found, research on related fluorinated ligands in MOFs suggests that such materials could exhibit enhanced performance in areas like gas storage and separation. The functional groups could also provide specific interaction sites for analytes, making them promising candidates for chemical sensors.

Development of Fluorescent Probes and Biosensors

The development of fluorescent probes and biosensors is a rapidly advancing field, with a continuous search for new molecular scaffolds that offer high sensitivity and selectivity. Pyridine-based structures are often incorporated into fluorescent probes due to their coordination properties and their ability to influence the photophysical characteristics of a fluorophore.

Although no patents or research articles were identified that specifically describe the use of this compound in the synthesis of fluorescent probes or biosensors, its inherent functionalities suggest potential in this area. The pyridine nitrogen and carboxylate group could act as a recognition site for specific analytes, such as metal ions. Upon binding, a change in the fluorescence properties of a linked fluorophore could be observed, forming the basis of a sensor. The fluorine atom could also be leveraged to fine-tune the electronic and photophysical properties of such a probe. The development of biosensors often relies on the specific interaction between a biological molecule and a synthetic receptor, an area where custom-designed ligands like this compound could play a role.

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern drug discovery, as different enantiomers of a drug can have vastly different biological activities. nih.gov The development of asymmetric synthetic routes to produce specific stereoisomers of 5-Fluoro-2-methoxyisonicotinic acid derivatives is a critical area of future research. This involves creating chiral centers in a controlled manner, leading to enantiomerically pure compounds. Such precision is paramount for developing safer and more effective pharmaceuticals. Researchers are exploring various strategies, including the use of chiral catalysts and auxiliaries, to achieve high levels of stereoselectivity in the synthesis of complex molecules containing the this compound scaffold. The ability to selectively synthesize one enantiomer over the other will be instrumental in advancing the therapeutic potential of this compound class.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, where reactions are run in continuous-flow reactors, offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. researchgate.netflowchemistryconferences.com Integrating the synthesis of this compound and its derivatives into automated flow chemistry platforms is a key future direction. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net Automated systems can also accelerate the discovery and optimization of new reaction pathways. nih.gov The transition to continuous manufacturing is a significant trend in the pharmaceutical and chemical industries, and applying this technology to this compound will be crucial for its large-scale production and commercial viability. flowchemistryconferences.com

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This powerful tool has opened up new avenues for in-vivo synthesis and drug delivery. Future research will likely explore the use of this compound derivatives in bioorthogonal applications. For instance, the fluorine atom could serve as a unique spectroscopic handle for imaging, or the pyridine (B92270) ring could be functionalized with reactive groups for "click" chemistry reactions. These applications could enable the targeted delivery of drugs, the in-situ activation of therapeutic agents, and the development of novel diagnostic tools.

Exploration of New Biological Targets and Therapeutic Areas

While the full therapeutic potential of this compound is still being uncovered, its structural motifs are present in compounds with known biological activity. For example, fluorinated pyrimidines like 5-fluorouracil (B62378) are established anticancer agents that inhibit thymidylate synthase. nih.gov Future research will focus on identifying new biological targets for derivatives of this compound. This involves screening these compounds against a wide range of enzymes, receptors, and other cellular components to discover novel therapeutic applications. The unique electronic properties conferred by the fluorine and methoxy (B1213986) groups could lead to interactions with previously undrugged targets, opening up new possibilities for treating a variety of diseases.

Design of Advanced Sensing and Imaging Probes

The fluorine atom in this compound makes it an attractive candidate for the development of advanced sensing and imaging probes. Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) is a powerful, non-invasive imaging technique with a very low background signal in biological tissues. By incorporating this compound into larger molecules designed to interact with specific biological targets, researchers can create highly specific probes for diagnosing and monitoring diseases. Furthermore, the pyridine scaffold can be modified to create fluorescent sensors that change their optical properties upon binding to a target analyte, enabling real-time visualization of biological processes.

Challenges and Opportunities in Scalable Production and Commercialization

As the potential applications of this compound expand, the need for efficient and cost-effective large-scale production methods will become increasingly important. Challenges in scalable synthesis may include the availability and cost of starting materials, the need for specialized equipment to handle fluorinating agents, and the optimization of reaction conditions for industrial-scale reactors. However, these challenges also present opportunities for innovation in process chemistry and engineering. The development of robust and economical synthetic routes will be a critical step towards the commercialization of products derived from this compound, enabling its widespread use in medicine, diagnostics, and materials science.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 5-Fluoro-2-methoxyisonicotinic acid that influence experimental design?

- Methodological Answer : Key properties include:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 171.126 g/mol | Determines molar calculations for stoichiometry and reaction scaling. |

| Boiling Point | 371.8 ± 37.0 °C | Guides solvent selection (e.g., high-boiling solvents like DMF or DMSO). |

| Density | 1.4 ± 0.1 g/cm³ | Informs volumetric measurements and solubility predictions. |

| Flash Point | 178.7 ± 26.5 °C | Critical for safe handling under inert atmospheres to avoid combustion. |

- Application : These parameters are essential for designing purification (e.g., recrystallization) and storage conditions (e.g., desiccants to prevent hydrolysis).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

- Rationale : Fluorinated aromatic compounds may release toxic HF upon decomposition; strict adherence to SDS guidelines mitigates risks .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for methoxy (~δ 3.9 ppm) and aromatic protons (split due to fluorine coupling).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine presence .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 172.1, with fragmentation patterns matching the carboxylic acid group .

- IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and O-H (broad, ~2500–3000 cm⁻¹ if acidic proton is present) .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to enhance yield and purity?

- Methodological Answer :

- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) on methoxyisonicotinic acid precursors. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Purification : Employ column chromatography (stationary phase: C18; mobile phase: acetonitrile/water) to separate byproducts. Alternatively, recrystallize from ethanol/water mixtures .

- Yield Optimization : Vary temperature (80–120°C) and catalyst (e.g., Pd/C for hydrogenation steps) to reduce side reactions.

Q. How do the electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Methoxy Group : Acts as an electron-donating group (EDG), activating the pyridine ring toward electrophilic attack at the para position relative to the substituent.

- Fluorine : As an electron-withdrawing group (EWG), it deactivates the ring but directs nucleophiles to specific positions.

- Experimental Validation : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. Compare reaction rates with non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Systematic Testing : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, THF) at 25°C. Measure solubility via UV-Vis spectroscopy at λ_max ~260 nm .

- Data Reconciliation : Account for impurities (e.g., residual solvents) by characterizing batches via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Data Contradiction Analysis

- Example : Discrepancies in boiling points may arise from differences in measurement techniques (e.g., ambient pressure vs. reduced pressure). Always cross-reference with peer-reviewed literature and validate via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.